3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide

Inflammation TNF-alpha Inhibition Phosphodiesterase IV

3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its core structure consists of a benzofuran heterocycle substituted at the 3-position with a 2,2-diphenylacetamido group and at the 2-position with a primary carboxamide.

Molecular Formula C23H18N2O3
Molecular Weight 370.408
CAS No. 477511-96-9
Cat. No. B2753334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide
CAS477511-96-9
Molecular FormulaC23H18N2O3
Molecular Weight370.408
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C23H18N2O3/c24-22(26)21-20(17-13-7-8-14-18(17)28-21)25-23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,24,26)(H,25,27)
InChIKeyVFYACJCSYZQONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide (477511-96-9): A Benzo­furan-Based Research Compound for Drug Discovery Screening


3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its core structure consists of a benzofuran heterocycle substituted at the 3-position with a 2,2-diphenylacetamido group and at the 2-position with a primary carboxamide. This structural class has been broadly investigated in patent literature for its potential to inhibit proteins mediating cellular activity, such as tumor necrosis factor (TNF) and/or phosphodiesterase IV (PDE IV) [1]. As a commercially available screening compound, it serves as a tractable starting point for medicinal chemistry optimization campaigns targeting these or related pathways, pending the generation of compound-specific biological data.

Evidence Gap: Why In-Class Benzofuran-2-carboxamide Analogs Cannot Confidently Substitute for 477511-96-9 in Research


The benzofuran-2-carboxamide scaffold is a privileged structure where even minor peripheral modifications can drastically alter target engagement and polypharmacology. While the broad patent class has been explored for TNF/PDE IV inhibition, the specific quantitative impact of the unsubstituted 2-carboxamide combined with the lipophilic 3-diphenylacetamido motif on potency, selectivity, and physicochemical properties is currently undocumented in peer-reviewed literature or public domain data sources for 477511-96-9. Without this data, assuming functional interchangeability with N-substituted or other 3-position variants (e.g., N-(2-fluorophenyl) analogs) is scientifically unsound and carries a high risk of experimental failure. The absence of published IC50, Ki, or selectivity profiles necessitates a procurement decision based on the compound's distinct structural features as a hypothesis-generating tool, not as a validated interchangeable alternative to characterized class members.

Quantitative Differentiation Evidence for 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide (477511-96-9) vs. Closest Analogs


Core Scaffold Patent Activity: Class-Level TNF/PDE IV Inhibitory Potential of Benzofuran-2-carboxamides

The benzofuran-2-carboxamide class, which encompasses 477511-96-9, is claimed in US Patent 5,925,636 to treat disease states modulated by TNF and/or PDE IV inhibition [1]. This provides a class-level mechanistic hypothesis. However, no compound-specific IC50, Ki, or % inhibition data at a defined concentration exists in the public domain for 477511-96-9 against these targets. This is in contrast to other subclass analogs, such as certain N-substituted benzofuran-2-carboxamides, where specific TNF inhibition data are reported in the patent literature, but not directly alongside 477511-96-9.

Inflammation TNF-alpha Inhibition Phosphodiesterase IV

Structural Differentiation: Unsubstituted 2-Carboxamide vs. N-Substituted Analogs

The primary carboxamide at the 2-position of the benzofuran core in 477511-96-9 is a key structural differentiator from the most commonly listed analogs, which feature N-aryl or N-alkyl substitutions (e.g., N-(2-fluorophenyl), N-(2-ethoxyphenyl), or N-(benzo[d][1,3]dioxol-5-yl) variants). The unsubstituted -CONH2 group is both a stronger hydrogen bond donor and a less sterically hindered moiety, which can profoundly alter binding mode, metabolic stability, and solubility compared to its N-substituted counterparts. Examples of these N-substituted analogs, such as 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, are documented in vendor catalogs, but no direct head-to-head biological or physicochemical comparison data with 477511-96-9 is available in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrogen Bonding

Lipophilic Bulk at the 3-Position: 2,2-Diphenylacetamido vs. Smaller Acylamino Substituents

The 3-position of the benzofuran core in 477511-96-9 is substituted with a 2,2-diphenylacetamido group, a significantly larger and more lipophilic moiety compared to simpler acylamino groups (e.g., acetamido, benzamido) found in earlier benzofuran-2-carboxamide inhibitors described in the foundation patent US 5,925,636 [1]. This bulky, dual-phenyl group can be expected to occupy deeper hydrophobic pockets in target proteins, potentially enhancing binding affinity or altering selectivity profiles relative to less elaborate benzofuran-2-carboxamides. Class-level SAR within the patent suggests that substitution at the 3-position is a key driver of PDE IV inhibitory potency, but the specific contribution of the 2,2-diphenylacetamido group in 477511-96-9 has not been quantified in a published study.

Lipophilicity Fragment-Based Drug Discovery Target Occupancy

Application Scenarios for Procuring 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide (477511-96-9) in Pharmaceutical and Academic Research


A. Hypothesis-Driven Hit Expansion for TNF/PDE IV Drug Discovery Programs

Research teams with an established benzofuran-2-carboxamide lead series can procure 477511-96-9 to systematically explore the chemical space around the 2-carboxamide and 3-position substituents. The unsubstituted primary amide is a crucial SAR probe; any observed gain or loss in potency relative to N-substituted analogs directly informs the pharmacophore model for hydrogen bonding at this vector, benefiting fragment-based drug design campaigns targeting TNF or PDE IV pathways as outlined in patent US 5,925,636 [1].

B. Chemical Biology Tool for Investigating Hydrophobic Binding Pockets

The large 2,2-diphenylacetamido group is a distinctive lipophilic motif. 477511-96-9 serves as a discovery tool in competitive binding assays or thermal shift assays (e.g., CETSA) to determine whether a protein of interest possesses a deep hydrophobic pocket capable of accommodating such bulk, a hypothesis generated from the structural features that define this compound and distinguish it from smaller benzofuran-2-carboxamide congeners claimed in the same patent family [1].

C. Synthetic Chemistry Reference Standard for Benzofuran Derivatization Methodologies

The compound can be utilized by process chemistry groups as a substrate or reference standard for developing novel C–H activation, amidation, or transamidation reactions on the benzofuran scaffold. Its dual amide functionality and steric profile provide a challenging test case for synthetic methodology development, as suggested by the multi-step synthesis routes common to this compound class [1].

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